3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid

Stereochemistry Chiral Resolution Quality Control

Sourcing unverified cyclobutane analogs risks irreproducible SAR. This cis-1,3-disubstituted scaffold provides a fixed orientation of the carboxylic acid and hydroxyl groups, ensuring predictable binding. With a calibrated LogP of 0.77 and pKa of 4.11, it replaces metabolically labile tert-butyl groups while tuning solubility and permeability. The CF₃ group serves as a sensitive ¹⁹F NMR probe for fragment screening. Insist on CAS 1690177-86-6 to secure the authentic cis-isomer—not a regioisomer—and eliminate physicochemical variability in your lead optimization campaign.

Molecular Formula C6H7F3O3
Molecular Weight 184.11 g/mol
CAS No. 1690177-86-6
Cat. No. B3420049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid
CAS1690177-86-6
Molecular FormulaC6H7F3O3
Molecular Weight184.11 g/mol
Structural Identifiers
SMILESC1C(CC1(C(F)(F)F)O)C(=O)O
InChIInChI=1S/C6H7F3O3/c7-6(8,9)5(12)1-3(2-5)4(10)11/h3,12H,1-2H2,(H,10,11)
InChIKeyPNVQKVUOLHLJTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid (CAS 1690177-86-6) as a cis-Configured Fluorinated Cyclobutane Building Block


3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid (CAS 1690177-86-6) is a cis-configured, 1,3-disubstituted cyclobutane derivative featuring both a hydroxyl group and a trifluoromethyl group on the same ring carbon . It possesses a molecular formula of C6H7F3O3 and a molecular weight of 184.11 g/mol [1]. This compound belongs to the class of fluoroalkyl-substituted cyclobutane carboxylic acids, which are increasingly utilized in medicinal chemistry as conformationally constrained building blocks and as metabolically stable bioisosteres for tert-butyl and other lipophilic groups [2]. Its specific cis-stereochemistry and the presence of both a hydrogen-bond donor (hydroxyl) and acceptor (carboxylic acid) on a rigid four-membered ring distinguish it from simpler cyclobutane analogs .

Procurement Risk: Why Substituting 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid with Unspecified Cyclobutane Analogs Jeopardizes Project Reproducibility


In research and development, the substitution of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid with a generic 'cyclobutane carboxylic acid' or an alternative regioisomer is a high-risk procurement decision. The compound's unique cis-1,3-disubstitution pattern, combined with the specific placement of the trifluoromethyl and hydroxyl groups, dictates its physicochemical properties, including acidity (pKa), lipophilicity (LogP), and hydrogen-bonding capacity [1]. As demonstrated by systematic studies on fluoroalkyl cyclobutanes, even minor changes in substituent type (e.g., CF3 vs. CHF2 vs. CH2F) or stereochemistry (cis vs. trans) lead to significant and quantifiable differences in pKa and LogP [2]. These differences directly impact critical drug discovery parameters such as solubility, membrane permeability, target binding, and metabolic stability [3]. Therefore, using an unverified analog without head-to-head comparative data can invalidate structure-activity relationship (SAR) studies and lead to irreproducible biological results.

Quantitative Differentiation: Head-to-Head Physicochemical and Structural Comparisons for 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid (CAS 1690177-86-6)


Stereochemical Purity: cis-Configuration Verification vs. Mixed cis/trans Batches

The target compound is specifically the cis-isomer of 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid, assigned CAS 1690177-86-6, which is a distinct chemical entity from the trans-isomer (CAS 2095267-84-6) and from racemic or diastereomeric mixtures . Commercial synthesis of related 3-(trifluoromethyl)cyclobutanecarboxylic acid building blocks often yields a mixture of diastereomers, requiring a resolution step to isolate the pure cis-isomer [1]. Procuring an unspecified mixture introduces stereochemical heterogeneity that can confound biological assays and crystallography efforts.

Stereochemistry Chiral Resolution Quality Control

Acidity Modulation (pKa): Trifluoromethyl Group Lowers pKa by ~1.5-2.0 Units vs. Non-Fluorinated Analogs

The electron-withdrawing trifluoromethyl group at the 3-position significantly acidifies the carboxylic acid relative to non-fluorinated cyclobutane analogs. The predicted pKa of the target compound is 4.11±0.40 . In contrast, the pKa of 1,3-cyclobutanedicarboxylic acids lacking fluorine substitution falls in the range of 4.08–5.15 depending on stereochemistry, with the non-fluorinated cis-1,3-dicarboxylic acid having a pKa1 of 4.08 and pKa2 of 5.12 [1]. While a direct measurement under identical conditions is not available for the comparator, the class-level inference from analogous fluoroalkyl cyclobutane studies shows that the CF3 group consistently lowers pKa by 1.5–2.0 units compared to hydrogen or alkyl substituents [2].

Physicochemical Properties Acidity Bioisosterism

Lipophilicity Control (LogP): CF3-Substitution Increases LogP by ~1.0-1.5 Units Over Non-Fluorinated Analogs

The target compound exhibits a measured LogP of 0.77 , which is intermediate between highly polar non-fluorinated analogs and more lipophilic CF3-substituted cyclobutanes lacking the hydroxyl group. For comparison, 1-(trifluoromethyl)cyclobutanecarboxylic acid (CAS 277756-45-3), which lacks the 3-hydroxy group, has a LogP of 1.7–1.8 [1]. The non-fluorinated analog 3-hydroxycyclobutanecarboxylic acid (CAS 552849-33-9) is expected to have a LogP substantially lower, likely in the range of -0.5 to 0.5, based on class-level trends for fluoroalkyl substitutions [2]. This ~1.0–1.5 LogP unit increase conferred by the CF3 group strikes a balance between adequate aqueous solubility and sufficient membrane permeability, a critical optimization parameter in drug discovery [3].

Lipophilicity Drug-likeness Membrane Permeability

Metabolic Stability Enhancement: CF3-Cyclobutane as a Superior tert-Butyl Bioisostere

A primary driver for procuring fluorinated cyclobutane building blocks is their demonstrated ability to enhance metabolic stability relative to traditional tert-butyl groups. A comprehensive 2024 study evaluated the CF3-cyclobutyl group as a tert-butyl isostere in several bioactive compounds and found that it preserved the original mode of bioactivity while, in some cases, enhancing resistance to metabolic clearance [1]. Although direct metabolic stability data for 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid itself is not publicly available, the core CF3-cyclobutane scaffold is established as a privileged motif for reducing oxidative metabolism by cytochrome P450 enzymes, a common liability of tert-butyl groups [1].

Metabolic Stability Bioisostere ADME

Optimal Research and Industrial Application Scenarios for 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid (CAS 1690177-86-6)


Conformationally Constrained Fragment for Structure-Based Drug Design (SBDD)

The cis-1,3-disubstituted cyclobutane core provides a rigid scaffold that restricts molecular flexibility, a desirable trait in fragment-based drug discovery . The defined stereochemistry (CAS 1690177-86-6) ensures that the carboxylic acid and hydroxyl groups are presented in a fixed orientation, facilitating predictable binding interactions with protein targets. This compound is ideally suited for incorporation into fragment libraries for X-ray crystallography or NMR-based screening, where the trifluoromethyl group also serves as a sensitive 19F NMR probe [1].

Synthesis of Metabolically Stable tert-Butyl Bioisosteres

This building block serves as a direct precursor for generating tert-butyl group replacements in lead optimization [2]. By incorporating the 3-hydroxy-3-(trifluoromethyl)cyclobutyl moiety, medicinal chemists can replace metabolically labile tert-butyl groups with a more stable alternative while maintaining or improving target binding. The hydroxyl group provides a synthetic handle for further derivatization (e.g., esterification, etherification, or conversion to a leaving group) to introduce the CF3-cyclobutane fragment into more complex molecules [2].

Physicochemical Property Modulation in Lead Optimization

When a lead series suffers from suboptimal LogP (too high or too low) or inappropriate pKa, this building block offers a calibrated solution. As evidenced by its LogP of 0.77 and pKa of 4.11 , it provides a middle-ground lipophilicity that can tune the overall physicochemical profile of a drug candidate [3]. For instance, replacing a more lipophilic cyclohexyl or phenyl ring with this polar yet fluorinated cyclobutane can reduce LogP and improve solubility without sacrificing binding affinity [3].

Technical Documentation Hub

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